molecular formula C21H19ClN2O3S2 B5228257 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide

4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide

货号 B5228257
分子量: 447.0 g/mol
InChI 键: VNLPQTMCHHVQQU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MK-1775 and is a selective inhibitor of the checkpoint kinase 1 (Chk1) enzyme.

作用机制

MK-1775 is a selective inhibitor of the Chk1 enzyme. The Chk1 enzyme is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. It is activated in response to DNA damage and phosphorylates various downstream targets, leading to cell cycle arrest and DNA repair. The inhibition of Chk1 by MK-1775 leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MK-1775 has been found to have significant biochemical and physiological effects. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the Chk1 enzyme. It has also been found to enhance the efficacy of various anticancer drugs. Additionally, MK-1775 has been found to induce cell cycle arrest and apoptosis in cancer cells.

实验室实验的优点和局限性

MK-1775 has several advantages for lab experiments. It is a selective inhibitor of the Chk1 enzyme, making it a valuable tool for studying the DNA damage response pathway. It has also been found to enhance the efficacy of various anticancer drugs, making it a valuable tool for studying cancer treatment. However, the limitations of MK-1775 include its potential toxicity and off-target effects.

未来方向

There are several future directions for MK-1775 research. One potential direction is the development of new Chk1 inhibitors with improved selectivity and efficacy. Another potential direction is the investigation of the combination of MK-1775 with other anticancer drugs to enhance their efficacy further. Additionally, the investigation of the potential applications of MK-1775 in other fields, such as neurodegenerative diseases, is also a promising future direction.
Conclusion:
In conclusion, MK-1775 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective inhibitor of the Chk1 enzyme and has been extensively studied for its potential applications in cancer treatment. MK-1775 has several advantages for lab experiments, but its potential toxicity and off-target effects are limitations. There are several future directions for MK-1775 research, including the development of new Chk1 inhibitors and the investigation of its potential applications in other fields.

合成方法

The synthesis of MK-1775 involves several steps. The first step is the preparation of 4-chloro-3-nitrobenzoic acid by reacting 4-chlorobenzoic acid with nitric acid. The second step involves the reduction of the nitro group using tin and hydrochloric acid to obtain 4-chloro-3-aminobenzoic acid. The third step is the reaction of 4-chloro-3-aminobenzoic acid with 2-methylphenylamine and sulfuric acid to obtain 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid. The final step involves the reaction of 4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid with 2-(methylthio)phenylamine to obtain MK-1775.

科学研究应用

MK-1775 has been extensively studied for its potential applications in cancer treatment. It has been found to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting the Chk1 enzyme. The Chk1 enzyme plays a critical role in the DNA damage response pathway, and its inhibition leads to the accumulation of DNA damage, resulting in cancer cell death. MK-1775 has also been found to enhance the efficacy of various anticancer drugs, including gemcitabine, cisplatin, and doxorubicin.

属性

IUPAC Name

4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2/c1-14-7-3-4-8-17(14)24-29(26,27)20-13-15(11-12-16(20)22)21(25)23-18-9-5-6-10-19(18)28-2/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLPQTMCHHVQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。